

Discovery and Synthesis of Parp1-IN-21: A Technical Guide

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Compound of Interest

Compound Name: *Parp1-IN-21*

Cat. No.: *B15587453*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Parp1-IN-21**, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Parp1-IN-21, identified as "example 16" in patent WO2021013735A1, is a highly potent PARP1 inhibitor with an IC50 value of less than 10 nM. This guide details the chemical synthesis, biological activity, and the underlying signaling pathways related to **Parp1-IN-21**, offering valuable insights for researchers in oncology and drug discovery.

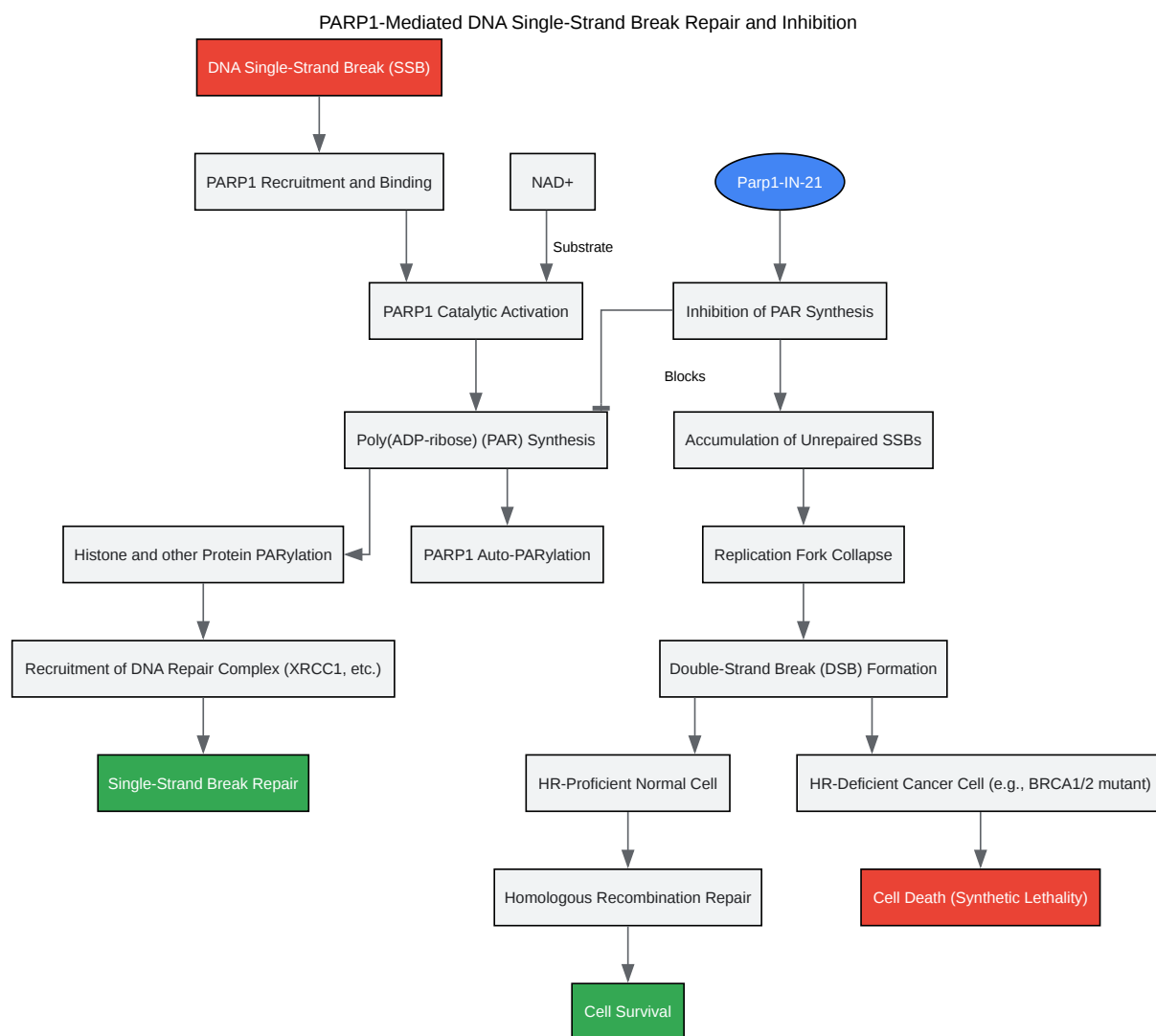
Core Data Summary

The following table summarizes the key quantitative data for **Parp1-IN-21**'s biological activity.

Compound Name	Catalog Number	Target	IC50
Parp1-IN-21	HY-158680	PARP1	< 10 nM ^[1]

Signaling Pathway and Mechanism of Action

PARP1 plays a crucial role in the repair of DNA single-strand breaks. Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors, such as **Parp1-IN-21**, competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR. This inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This selective killing of cancer cells is the principle of synthetic lethality.



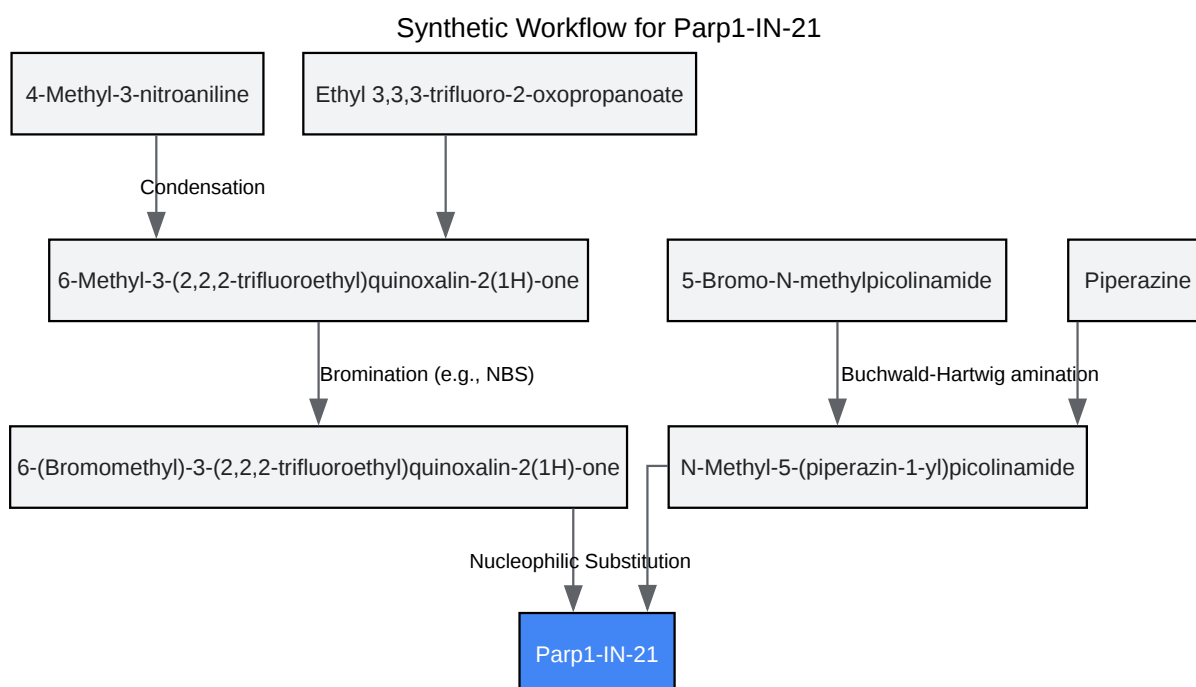
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Caption: PARP1 signaling in DNA repair and the mechanism of **Parp1-IN-21**.

Experimental Protocols

Synthesis of Parp1-IN-21

The synthesis of **Parp1-IN-21**, chemically named N-methyl-5-[4-[[2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinoxalin-6-yl]methyl]piperazin-1-yl]pyridine-2-carboxamide, can be achieved through a multi-step process. The following is a representative synthetic scheme based on the procedures described in patent WO2021013735A1 and general synthetic methodologies for similar compounds.



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References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Discovery and Synthesis of Parp1-IN-21: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587453#discovery-and-synthesis-of-parp1-in-21]

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